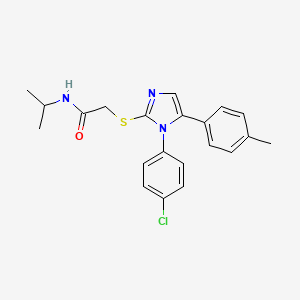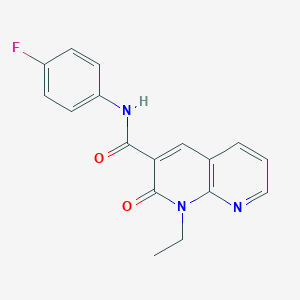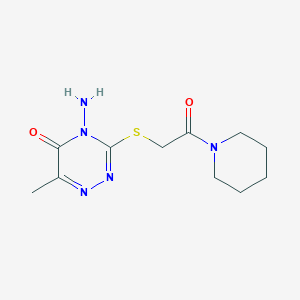
1-(4-(4-(2-(Pyridin-2-ylamino)thiazole-4-carbonyl)piperazin-1-yl)phenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups, including a pyridin-2-ylamino group, a thiazole-4-carbonyl group, and a piperazin-1-ylphenyl group . It belongs to the class of organic compounds known as alpha amino acid amides .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The orientation of the thiazole ring towards the target site can be nitrogen orientation, sulfur orientation, or parallel orientation .Aplicaciones Científicas De Investigación
Antiviral Activity
1-(4-(4-(2-(Pyridin-2-ylamino)thiazole-4-carbonyl)piperazin-1-yl)phenyl)ethanone and its derivatives have been explored for their potential antiviral properties. A study by Attaby et al. (2006) synthesized related compounds and evaluated their cytotoxicity, anti-HSV1 (Herpes Simplex Virus type 1), and anti-HAV-MBB (Hepatitis A Virus) activities. Their research highlights the possible application of these compounds in antiviral therapies (Attaby et al., 2006).
Antimicrobial Activity
The antimicrobial properties of related compounds have been a subject of interest. Research by Patel et al. (2012) focused on synthesizing thiazolidinone derivatives, incorporating elements structurally similar to the chemical . These compounds were tested against a range of bacteria and fungi, indicating the potential use of these derivatives as antimicrobial agents (Patel et al., 2012).
Anticancer Activity
Compounds structurally related to this compound have been synthesized and evaluated for their anticancer activities. Kumar et al. (2013) conducted a study that revealed certain derivatives exhibiting significant anticancer activity against various cancer cell lines, including breast, lung, colon, ovary, and liver cancers (Kumar et al., 2013).
Synthesis of Heterocyclic Compounds
The compound and its derivatives have been used in the synthesis of various heterocyclic compounds, which are crucial in medicinal chemistry. Abdel-Aziz et al. (2008) synthesized novel pyrazolo[1,5‐a]pyrimidine, 1,2,4‐triazolo[1,5‐a]pyrimidine, and other derivatives, some of which exhibited moderate effects against bacterial and fungal species (Abdel-Aziz et al., 2008).
Electrochemical Synthesis
The electrochemical synthesis of arylthiobenzazoles, using compounds structurally related to this compound, has been explored. Amani and Nematollahi (2012) demonstrated the electrochemical oxidation of related compounds, providing insight into novel synthesis methods for chemical research (Amani & Nematollahi, 2012).
Mecanismo De Acción
Target of Action
It is part of a series of novel 4-(4-substituted-thiazol-2-ylamino)-n-(pyridin-2-yl) benzene-sulfonamides . These compounds have been screened for their cytotoxic activity against the human breast cancer cell line (MCF-7) .
Mode of Action
Similar compounds in its class have shown significant cytotoxic activity against the mcf-7 cell line
Result of Action
The compound has shown significant cytotoxic activity against the MCF-7 cell line . This suggests that the compound may have potential as an anticancer agent.
Propiedades
IUPAC Name |
1-[4-[4-[2-(pyridin-2-ylamino)-1,3-thiazole-4-carbonyl]piperazin-1-yl]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O2S/c1-15(27)16-5-7-17(8-6-16)25-10-12-26(13-11-25)20(28)18-14-29-21(23-18)24-19-4-2-3-9-22-19/h2-9,14H,10-13H2,1H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUCAKDNWIMENTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CSC(=N3)NC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3S,4S)-1-[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl]-4-(trifluoromethyl)pyrrolidine-3-carboxamide](/img/structure/B2742944.png)
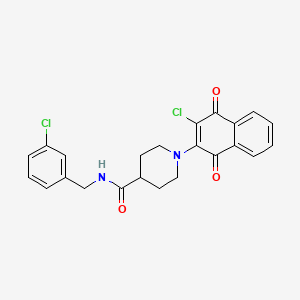
![5-((2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-2-isopropylimidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2742947.png)

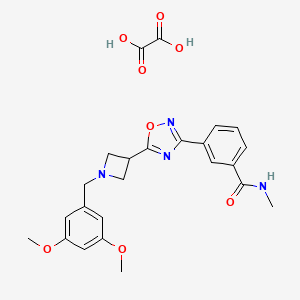

![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2,3-dimethoxybenzamide](/img/structure/B2742955.png)
![1-(benzo[d]thiazol-2-yl)-N-(quinolin-8-yl)azetidine-3-carboxamide](/img/structure/B2742956.png)

